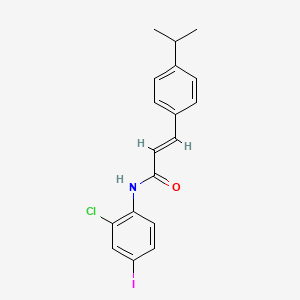![molecular formula C14H22N2O B4940539 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research to study the effects of GABA (gamma-aminobutyric acid) on the central nervous system. Bicuculline is a potent antagonist of GABA-A receptors and is used to block the inhibitory effects of GABA on neuronal activity.
Mécanisme D'action
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide works by blocking the inhibitory effects of GABA on neuronal activity. GABA is the primary inhibitory neurotransmitter in the central nervous system and regulates the activity of neurons by binding to GABA-A receptors. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide binds to the same site on the GABA-A receptor as GABA but does not activate the receptor. Instead, it blocks the inhibitory effects of GABA, leading to increased neuronal activity.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide has several biochemical and physiological effects on the central nervous system. It increases neuronal excitability by blocking the inhibitory effects of GABA, leading to increased synaptic transmission and neuronal firing. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide also increases the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, anxiety, and arousal.
Avantages Et Limitations Des Expériences En Laboratoire
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is a potent and selective GABA-A receptor antagonist that is widely used in scientific research. Its main advantage is its ability to selectively block the inhibitory effects of GABA on neuronal activity, allowing researchers to investigate the role of GABA in the central nervous system. However, its use is limited by its toxicity and potential side effects, which can vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for the use of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide in scientific research. One area of interest is the development of new GABA-A receptor antagonists with improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of GABA in the regulation of neuronal plasticity and the potential use of GABA-A receptor antagonists in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Méthodes De Synthèse
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is primarily synthesized from the plant Dicentra cucullaria, commonly known as the Dutchman's breeches. The plant contains the alkaloid protoberberine, which is used as a starting material for the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide. The synthesis involves several steps, including the conversion of protoberberine to tetrahydroprotoberberine and subsequent cyclization to form the 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide molecule.
Applications De Recherche Scientifique
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is widely used in scientific research to study the effects of GABA-A receptor antagonists on the central nervous system. It is used to investigate the role of GABA in the regulation of neuronal activity and the mechanisms underlying various neurological disorders such as epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-14(17)11-3-5-16(6-4-11)9-13-8-10-1-2-12(13)7-10/h1-2,10-13H,3-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNMPAAVOYMDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B4940477.png)
![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)
![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)



![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940541.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4940549.png)

![1-(1-ethyl-1H-pyrazol-4-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4940562.png)
![2-amino-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B4940564.png)
![4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4940568.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940571.png)